molecular formula C22H28O7 B12370948 8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

8 beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

Cat. No.: B12370948
M. Wt: 404.5 g/mol
InChI Key: CUJJANFZVGSCSV-UHIMBCETSA-N
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Description

Compound 8, also known as 8-Hydroxyquinoline, is a heterocyclic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline and is characterized by the presence of a hydroxyl group at the 8th position of the quinoline ring. This compound is known for its strong metal ion chelating properties and has a wide range of applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. The reaction involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature to facilitate the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of 8-Hydroxyquinoline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the Skraup synthesis but is optimized for large-scale production. The use of catalysts and controlled reaction conditions helps in achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxyquinoline has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxyquinoline involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelation property is crucial for its antimicrobial and anticancer activities, as it can deprive pathogens and cancer cells of essential metal ions required for their growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyquinoline is unique due to its strong metal ion chelating ability, which is not as pronounced in its analogs. This property makes it particularly valuable in applications requiring metal ion sequestration, such as in antimicrobial and anticancer therapies .

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-7+,17-8+/t18-,19-,20+/m1/s1

InChI Key

CUJJANFZVGSCSV-UHIMBCETSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/COC(=O)C)/CO)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2

Origin of Product

United States

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